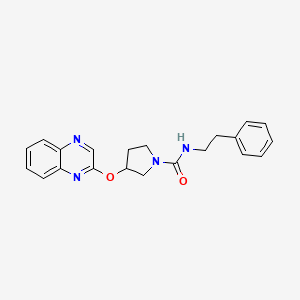

N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, commonly known as QX-314, is a potent sodium channel blocker that has gained significant attention in scientific research due to its unique properties. QX-314 is a highly lipophilic molecule that can penetrate cell membranes and selectively block sodium channels, making it an attractive tool for studying neuronal activity and pain sensation.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of compounds related to N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves complex reactions that yield products with potential bioactive applications. For instance, the study by Faizi et al. (2018) describes the synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, a product of oxidative cyclization, demonstrating its ionic nature and high reactivity, which could be promising for generating new compounds of this class (Faizi et al., 2018).

Bioactive Properties and Pharmacological Applications

Quinoxalines, including derivatives similar to N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, are explored for their versatile pharmacological applications. The investigation into substituted quinoline-2-carboxamides and their isosteres by Goněc et al. (2012) revealed their activity against mycobacterial species and their potential as PET (photosynthetic electron transport) inhibitors, highlighting the antimycobacterial efficacy of certain derivatives (Goněc et al., 2012).

Antimicrobial Activity

The antimycobacterial activity of new pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives was evaluated by Guillon et al. (2004), demonstrating significant inhibition against Mycobacterium tuberculosis H37Rv, which points to the potential of N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide related compounds in treating tuberculosis (Guillon et al., 2004).

Chemical Reactivity and Applications

The reactivity and potential applications of compounds related to N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide in chemical synthesis and material science are significant. For example, the work by Baek et al. (2003) on the free-radical-induced polymerization of bismaleimide using a diphenylquinoxaline-containing hyperbranched aromatic polyamide showcases the utility of quinoxaline derivatives in developing new thermosetting resin systems for high-temperature applications (Baek et al., 2003).

Propriétés

IUPAC Name |

N-(2-phenylethyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(22-12-10-16-6-2-1-3-7-16)25-13-11-17(15-25)27-20-14-23-18-8-4-5-9-19(18)24-20/h1-9,14,17H,10-13,15H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUBTSBDWZUGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

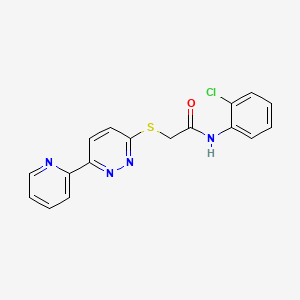

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2569146.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2569149.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569150.png)

![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride](/img/structure/B2569153.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2569156.png)

![4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B2569159.png)